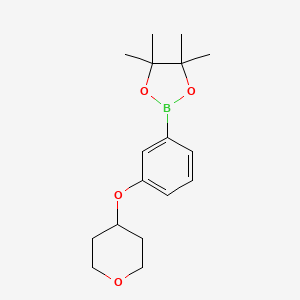

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane (CAS: 1416367-41-3) is a boronic ester featuring a dioxaborolane core with four methyl groups and a phenyl ring substituted at the meta position with a tetrahydro-2H-pyran-4-yloxy group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The tetrahydro-pyran moiety enhances solubility in organic solvents, while the pinacol boronate structure offers steric protection against hydrolysis .

Eigenschaften

Molekularformel |

C17H25BO4 |

|---|---|

Molekulargewicht |

304.2 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14/h5-7,12,14H,8-11H2,1-4H3 |

InChI-Schlüssel |

RCIZUJYXUAHKNO-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCOCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the formation of the boronic ester moiety via the reaction of a phenylboronic acid or its derivative with a diol, often pinacol (2,3-dimethyl-2,3-butanediol), under controlled conditions. The key steps are:

- Starting Material: A phenylboronic acid derivative bearing the tetrahydro-2H-pyran-4-yl oxy substituent at the meta position.

- Boronic Ester Formation: Reaction with pinacol to form the stable dioxaborolane ring.

- Catalysts and Conditions: Use of palladium catalysts, bases such as potassium carbonate or hydroxide, and inert atmosphere techniques to avoid oxidation and hydrolysis.

This process is often carried out under reflux in organic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane, sometimes with aqueous co-solvents to facilitate the reaction.

Detailed Synthetic Procedure

A representative synthesis can be described as follows:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylboronic acid derivative (3-(tetrahydro-2H-pyran-4-yl)oxyphenylboronic acid), Pinacol, Pd catalyst (e.g., Pd(PPh3)4), Base (K2CO3), Solvent (THF/H2O or dioxane/H2O), 80-100°C, 3-5 hours | Formation of the pinacol boronic ester via esterification of boronic acid with pinacol under palladium catalysis | 85-90% | Inert atmosphere (argon or nitrogen) recommended to prevent oxidation |

| 2 | Purification by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) | Isolation of pure boronic ester | - | Yields depend on purity of starting materials and reaction optimization |

Alternative Preparation Routes

Direct Borylation: Transition metal-catalyzed borylation of aryl halides (e.g., aryl bromides or chlorides bearing the tetrahydro-2H-pyran-4-yl oxy substituent) with bis(pinacolato)diboron under palladium catalysis is another route. This method allows direct installation of the boronic ester functionality on the aromatic ring.

Protection/Deprotection Strategies: The tetrahydro-2H-pyran group may be introduced or removed in separate steps if necessary, depending on the stability of the boronic ester under acidic or basic conditions.

Research Findings and Data Tables

Reaction Conditions and Yields from Literature

Spectroscopic Characterization (NMR Data)

[^1H NMR (500 MHz, CD3CN)](pplx://action/followup): Signals consistent with the tetrahydro-2H-pyran moiety and aromatic protons observed at δ 4.14 (triplet of triplets, 1H), 3.83 (triplet, 2H), 3.40 (triplet of doublets, 2H), and methyl protons at 1.20 ppm (singlet, 12H) corresponding to the pinacol methyl groups.

[^11B NMR (128 MHz, CD3CN)](pplx://action/followup): Singlet at δ 22.0 ppm, indicative of boron in a dioxaborolane environment.

Mechanistic Insights

The formation of the boronic ester involves:

Coordination of boronic acid to pinacol: The diol coordinates to the boron center, displacing hydroxyl groups and forming a cyclic ester.

Catalyst Role: Palladium catalysts facilitate cross-coupling steps if starting from aryl halides, enabling borylation via oxidative addition, transmetalation, and reductive elimination.

Base Function: Bases deprotonate boronic acids and stabilize intermediates, enhancing reaction rates.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|---|

| Esterification of boronic acid with pinacol | 3-(tetrahydro-2H-pyran-4-yl)oxyphenylboronic acid | None or Pd catalyst (optional) | K2CO3 or KOH | THF/H2O or Acetonitrile | 80-100 | 3-5 | 85-90 | Simple, high yield |

| Pd-catalyzed borylation of aryl halide | 3-(tetrahydro-2H-pyran-4-yl)oxyaryl bromide | Pd(PPh3)4 or PdCl2(dppf) | K2CO3 | 1,4-Dioxane/H2O | 90 | 3-5 | 80-85 | Direct installation of boronic ester |

| Pd-catalyzed Suzuki coupling | Arylboronic ester + aryl halide | Pd(OAc)2 + PPh3 | KOH | Acetonitrile | 70 | 24 | 89 | Used for further functionalization |

Analyse Chemischer Reaktionen

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phenol derivatives.

Reduction: It can be reduced to form boronic acids.

Substitution: The boronic ester group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. Major products formed from these reactions include phenol derivatives, boronic acids, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: This compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: It is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide by the palladium catalyst, followed by the transmetalation and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups : The original compound’s ether-linked tetrahydro-pyran provides mild electron-donating effects, stabilizing the boronate during transmetalation. In contrast, analogs with CF3 substituents (e.g., 1115639-92-3) exhibit faster oxidative addition but are prone to protodeboronation .

- Steric Effects : Bulky substituents (e.g., 680596-79-6) reduce reaction rates in couplings with sterically demanding partners, while para-substituted derivatives (e.g., 10-F219812) enable efficient coupling with aryl chlorides .

Solubility and Stability

- Solubility: The tetrahydro-pyran-4-yloxy group in the original compound improves solubility in ethers and chlorinated solvents compared to non-polar analogs like 2223029-05-6 .

- Hydrolytic Stability : All analogs benefit from the pinacol boronate core, but additional steric shielding (e.g., tetramethylpyran in 680596-79-6) further delays hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, 3-bromo-substituted intermediates (e.g., 3-bromophenyl ethers) react with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80–90°C for 12–24 hours . Purification involves column chromatography with hexanes/EtOAC (2:1) and 0.25% triethylamine to suppress boronic acid decomposition .

- Optimization : Adjust catalyst loading (0.5–2 mol%) and monitor reaction progress via TLC or GC-MS. Pre-drying solvents over molecular sieves improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this boronic ester, and how are spectral contradictions resolved?

- Techniques :

- ¹H/¹³C NMR : Confirm aromatic substitution patterns and tetrahydro-2H-pyran-4-yloxy group integration (e.g., δ 1.5–2.0 ppm for methylene protons) .

- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z ± 2 ppm) .

- IR : Detect B-O stretching (~1350 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Protocols : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the boronic ester . Pre-cool solvents (0–6°C) before handling to minimize thermal degradation .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-yloxy substituent influence the compound’s reactivity in cross-coupling reactions compared to simpler arylboronic esters?

- Mechanistic Insight : The bulky tetrahydro-2H-pyran group sterically hinders transmetalation in Suzuki-Miyaura couplings, requiring elevated temperatures (100–110°C) or microwave assistance . Kinetic studies using DFT calculations (e.g., Gibbs free energy barriers) can quantify steric effects .

Q. What computational strategies are recommended to predict the compound’s behavior in novel reaction systems?

- Approach : Use quantum chemical calculations (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps. Compare with experimental kinetics to refine reaction path searches .

Q. How should researchers resolve contradictions in reported melting points or spectral data across literature sources?

- Case Example : If melting points vary (e.g., 206–211°C vs. 235–238°C for similar derivatives ), verify purity via HPLC (>95%) and DSC analysis to detect polymorphic forms or solvate formation.

Q. What methodologies are effective for studying hydrolytic stability under physiological conditions?

- Protocol : Conduct pH-dependent degradation studies (pH 4–9) at 37°C, monitoring boronic ester hydrolysis via ¹¹B NMR or LC-MS. Use pseudo-first-order kinetics to calculate half-lives .

Q. How can heterogeneous catalysis be applied to improve selectivity in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.